

Genotoxicity of Nitrosamine Impurities (NDSRIs)

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: N-Nitroso Tolazoline

CAS No.: 1011736-08-5

Cat. No.: S9101444

Get Quote

Nitrosamine drug substance-related impurities are a "cohort-of-concern" as per ICH M7(R2) guidance because many are potent mutagens and rodent carcinogens [1]. They can form during drug manufacturing or storage when residual nitrites/nitrates interact with secondary or tertiary amines in Active Pharmaceutical Ingredients (APIs) [1]. Their mutagenic potency varies widely and is influenced by their specific chemical structure [1] [2].

Key testing challenges include:

- Metabolic Activation:** NDSRIs require metabolic activation by cytochrome P450 (CYP) enzymes (like CYP2C19, CYP2B6, CYP2A6, and CYP3A4) to form reactive diazonium ions that cause DNA damage [1] [2].
- Inefficient In Vitro Systems:** Standard in vitro genotoxicity tests using low concentrations of rat liver S9 extract are often inefficient at bioactivating NDSRIs [2].

Established Testing Protocols and Frameworks

The following table summarizes the core methodologies recommended for a robust genotoxicity assessment of NDSRIs.

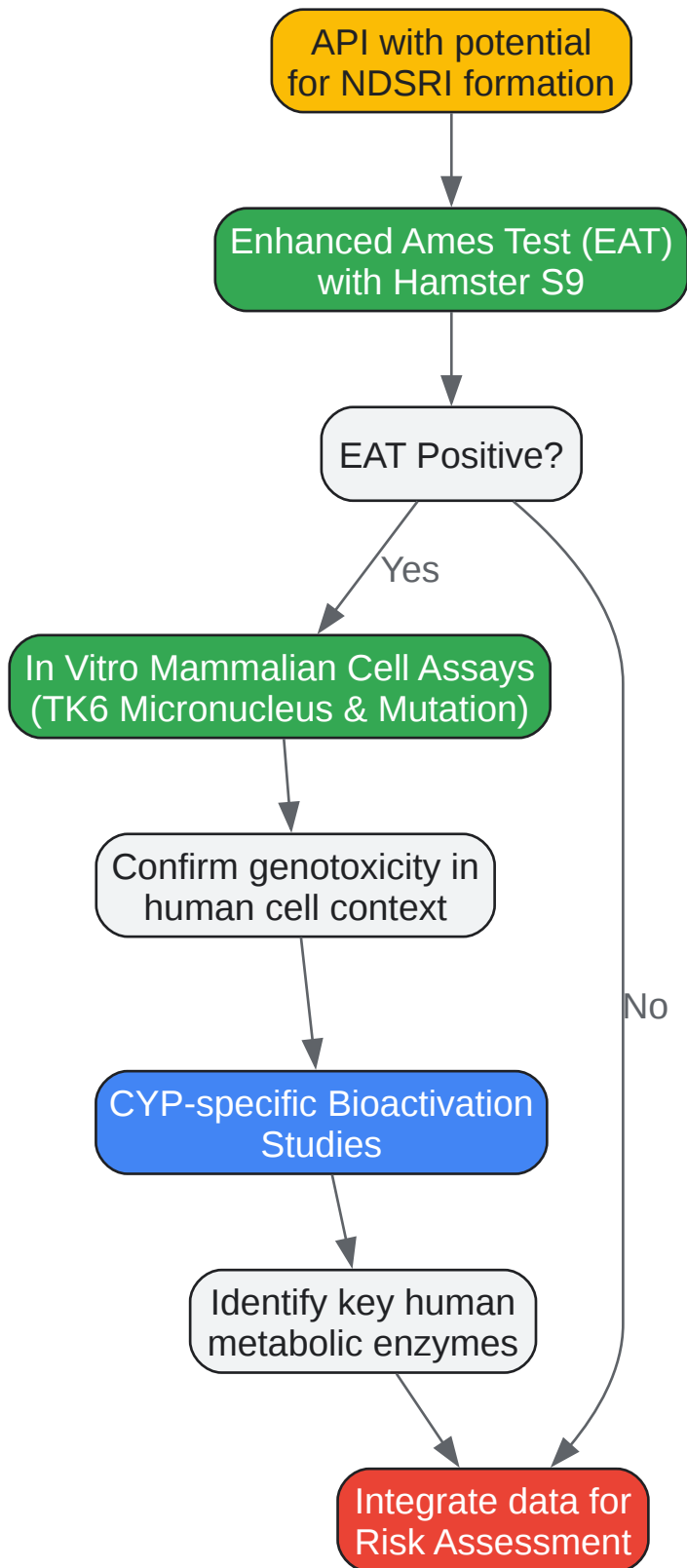
Table 1: Key Experimental Protocols for NDSRI Genotoxicity Evaluation

Assay / Protocol	Key Specifications & Methodologies	Application & Significance
------------------	------------------------------------	----------------------------

| **Enhanced Ames Test (EAT)** | • 30-min pre-incubation • High concentration (30% v/v) of hamster or rat liver S9 • Preferred solvents: methanol or water over DMSO [1] [2] | Primary method for hazard identification. Correlates well with structural potency categories (CPCA) [1]. || **Enhanced Metabolization Protocol (EMP) for Mammalian Cells** | • Acute exposure (~4 hours) • High concentration of hamster liver S9 extract • 30-min pre-incubation of the NA-S9 mix before application to cells [2] | Designed for mammalian cell genotoxicity assays (e.g., ToxTracker) to overcome inefficient bioactivation; significantly increases sensitivity [2]. || **In Vitro Mammalian Cell Genotoxicity Assays** | **Cell line:** Human lymphoblastoid TK6 cells [1] **Endpoint 1: Micronucleus Test** - Detects chromosome damage [1] **Endpoint 2: Gene Mutation Assays** - TK and HPRT loci detect gene mutations [1] | Provides critical follow-up data to the EAT, confirming mutagenic potential in a human cell context [1]. || **CYP-specific Bioactivation Studies** | Uses a panel of TK6 cell lines, each stably expressing a single human CYP enzyme (e.g., CYP2C19, CYP2B6, CYP2A6, CYP3A4) [1]. | Identifies the specific human cytochrome P450 enzymes responsible for metabolizing a given NDSRI into its genotoxic form [1]. |

Workflow for Hazard Identification and Assessment

The overall testing strategy for NDSRIs is a tiered approach that progresses from initial screening to more detailed mechanistic studies. The following diagram illustrates the recommended workflow.



[Click to download full resolution via product page](#)

Implications for N-Nitroso Tolazoline Assessment

While **N-Nitroso Tolazoline** was not among the 15 NDSRIs detailed in the primary study [1], you can apply the established testing framework for its evaluation.

- **Testing Strategy:** Follow the workflow above, starting with the Enhanced Ames Test. A positive result would necessitate further investigation in mammalian cell systems like the TK6 assay.
- **Structural Considerations:** The Carcinogenic Potency Categorization Approach (CPCA) uses α -carbon substitution and other structural features to predict potency [1]. You can categorize **N-Nitroso Tolazoline** based on its structure to get an initial potency estimate.
- **Data Gap:** The absence of specific data for **N-Nitroso Tolazoline** in recent literature highlights a knowledge gap. Generating compound-specific data using the outlined protocols is essential for a definitive safety assessment.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Mutagenicity and genotoxicity evaluation of 15 nitrosamine ... [pmc.ncbi.nlm.nih.gov]
2. An Enhanced Metabolization Protocol for In Vitro Genotoxicity ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Genotoxicity of Nitrosamine Impurities (NDSRIs)]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b9101444#n-nitroso-tolazoline-genotoxicity-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com